molecular formula C9H11N3O2 B2841098 3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one CAS No. 2197601-43-5

3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one

Cat. No.: B2841098
CAS No.: 2197601-43-5
M. Wt: 193.206
InChI Key: PSCRWRHWOPRJAP-UHFFFAOYSA-N
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Description

3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core with a 4-methylpyrimidin-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with 4-methylpyrimidin-2-ol under suitable conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrrolidin-2-one derivatives.

    Substitution: Formation of various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound, lacking the 4-methylpyrimidin-2-yloxy substituent.

    4-Methylpyrimidin-2-ol: The substituent attached to the pyrrolidin-2-one core.

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.

Uniqueness

3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpyrimidin-2-yloxy group enhances its potential as a bioactive molecule and provides opportunities for further functionalization in synthetic chemistry .

Properties

IUPAC Name

3-(4-methylpyrimidin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-2-4-11-9(12-6)14-7-3-5-10-8(7)13/h2,4,7H,3,5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCRWRHWOPRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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